molecular formula C9H4BrF3N2O B8009840 1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one

1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one

Cat. No.: B8009840
M. Wt: 293.04 g/mol
InChI Key: AVBPGEIQFZJXSP-UHFFFAOYSA-N
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Description

1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

The synthesis of 1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes a one-pot tandem cyclization and bromination process . This method is advantageous due to its mild reaction conditions and the absence of a need for a base .

Chemical Reactions Analysis

1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction, altering its electronic properties and reactivity.

Common reagents used in these reactions include TBHP, iodine, and various nucleophiles . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

Properties

IUPAC Name

1-(3-bromoimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-8-14-6(7(16)9(11,12)13)5-3-1-2-4-15(5)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBPGEIQFZJXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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